molecular formula C9H19NO2 B15218949 Carbamic acid, butyl-, butyl ester CAS No. 13105-52-7

Carbamic acid, butyl-, butyl ester

Cat. No.: B15218949
CAS No.: 13105-52-7
M. Wt: 173.25 g/mol
InChI Key: MVNKBMJGPYEMDH-UHFFFAOYSA-N
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Description

Carbamic acid, butyl-, butyl ester (CAS 592-35-8), also known as n-butyl carbamate, is an organic compound with the molecular formula C₉H₁₉NO₂. It is synthesized via the reaction of urea with n-butanol under controlled conditions, yielding a stable carbamate ester . This compound has garnered attention in biodegradation studies, where it is identified as a degradation product of toluene-2,4-dicarbamic acid dibutyl ester (TDCB) by the bacterium Rhodococcus equi TB-60 . Its role in microbial pathways highlights its environmental relevance, particularly in polymer degradation processes.

Properties

CAS No.

13105-52-7

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

butyl N-butylcarbamate

InChI

InChI=1S/C9H19NO2/c1-3-5-7-10-9(11)12-8-6-4-2/h3-8H2,1-2H3,(H,10,11)

InChI Key

MVNKBMJGPYEMDH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCCCC

Origin of Product

United States

Preparation Methods

Reaction of Butylamine with Butyl Chloroformate

The most direct method involves the condensation of butylamine with butyl chloroformate in the presence of a base. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate bond. A typical procedure involves dissolving butylamine in anhydrous dichloromethane, followed by dropwise addition of butyl chloroformate at 0–5°C under nitrogen atmosphere. Triethylamine or pyridine is added to neutralize hydrochloric acid generated during the reaction. Yields typically range from 65% to 75%, with purity exceeding 90% after aqueous workup and distillation.

A critical limitation of this method is the handling of butyl chloroformate, which is moisture-sensitive and requires stringent anhydrous conditions. Side products such as urea derivatives may form if residual water is present. Recent optimizations have explored substituting dichloromethane with greener solvents like ethyl acetate, achieving comparable yields while reducing environmental impact.

Transesterification Methods

Transesterification offers an alternative route using methyl or ethyl carbamates as starting materials. For example, methyl butylcarbamate reacts with butanol in the presence of acid catalysts (e.g., p-toluenesulfonic acid) at reflux temperatures. This method avoids hazardous chloroformates but requires prolonged reaction times (12–24 hours) and yields around 60–70%. The equilibrium-driven nature of transesterification necessitates excess butanol or continuous removal of methanol to shift the reaction forward.

Industrial adaptations of this method employ reactive distillation columns to separate low-boiling alcohols, improving conversion rates to >85%. However, catalyst deactivation due to byproduct adsorption remains a challenge, necessitating periodic regeneration cycles.

Catalytic Methods and Optimization

Use of Phase Transfer Catalysts

Phase transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems. A patented method dissolves butylamine in aqueous sodium hydroxide, while butyl chloroformate is dissolved in toluene. TBAB facilitates the transfer of the reactive intermediate across phases, enabling reactions at ambient temperatures (25–30°C). This approach reduces energy consumption and improves yields to 80–85%.

Comparative studies indicate that TBAB outperforms crown ethers in this context due to its lower cost and higher stability under basic conditions. However, catalyst recovery remains inefficient, with approximately 10–15% loss per cycle.

Solvent Effects and Reaction Media

Solvent choice significantly impacts reaction kinetics and product purity. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) increase nucleophilicity of butylamine but may promote side reactions such as N-alkylation. Non-polar solvents like toluene favor carbamate formation but require higher temperatures (80–100°C). A balance is achieved using ethyl acetate, which offers moderate polarity and ease of removal via distillation.

Recent innovations explore ionic liquids as reusable solvents. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enables reactions at 50°C with yields of 78% and solvent recovery rates >95% after five cycles.

Industrial Production Techniques

Continuous Flow Reactor Systems

Continuous flow reactors address batch process limitations by ensuring precise temperature control and reduced reaction times. A two-stage system first mixes butylamine and butyl chloroformate in a micromixer, then passes the mixture through a packed-bed reactor containing molecular sieves to absorb HCl. This setup achieves 90% conversion in <10 minutes, with throughputs of 50 kg/hour.

Recent Advancements in Synthesis

Green Chemistry Approaches

Supercritical carbon dioxide (scCO₂) serves as a solvent in a patented method, eliminating organic solvents entirely. Butylamine and butyl chloroformate react in scCO₂ at 40°C and 100 bar, achieving 70% yield with 99% purity after depressurization. This method reduces waste generation by 40% compared to traditional processes.

Enzymatic Synthesis Routes

Lipases (e.g., Candida antarctica Lipase B) catalyze carbamate formation in non-aqueous media. Butylamine and di-tert-butyl dicarbonate react in tert-butanol at 30°C, yielding 55% product after 48 hours. While slower than chemical methods, enzymatic routes offer unparalleled selectivity, avoiding protection/deprotection steps required in traditional synthesis.

Analytical Characterization and Quality Control

Critical analytical techniques include:

Technique Application Key Parameters
¹H NMR Confirms butyl group integration and purity δ 0.9 (t, 6H, CH₃), δ 1.3–1.6 (m, 8H, CH₂)
IR Spectroscopy Identifies carbamate C=O stretch 1700–1740 cm⁻¹
HPLC Quantifies purity and detects byproducts C18 column, 70:30 acetonitrile/water, RT = 5.2 min

Stability studies under accelerated conditions (40°C/75% RH) show no degradation over 6 months, confirming suitability for long-term storage.

Chemical Reactions Analysis

Types of Reactions

Butyl butylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of butyl butylcarbamate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of butyl butylcarbamate depend on the type of reaction. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

Butyl butylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of butyl butylcarbamate involves its ability to inhibit microbial growth. This is achieved through the disruption of microbial cell membranes and interference with essential metabolic processes. The compound targets specific molecular pathways, leading to the inhibition of microbial proliferation and ensuring the preservation of products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamic Acid Esters with Varied Alkyl Chains

Carbamic Acid, Butyl-, Pentyl Ester (CAS 1070-51-5)
  • Molecular Formula: C₁₀H₂₁NO₂
  • Properties : Boiling point = 111°C (4 Torr), density = 0.909 g/cm³, pKa = 12.94 (predicted) .
Carbamic Acid, Methyl-, Methyl Ester
  • Pharmacological Activity: Exhibits physostigmine-like effects, including miotic action and stimulation of intestinal peristalsis.
Carbamic Acid, tert-Butyl Esters
  • Key Differences : The bulky tert-butyl group enhances steric hindrance, improving stability against hydrolysis but reducing reactivity in enzymatic processes .

Functional Analogs and Derivatives

Carbamic Acid, N-[1,1-Bis(trifluoromethyl)ethyl], 4-(1,1,3,3-Tetramethylbutyl) Phenyl Ester
  • Application : Identified in antifungal studies against Botrytis cinerea, demonstrating that fluorinated and branched substituents enhance bioactivity compared to simpler alkyl esters .
Butyl Esters of Amino Acid Derivatives
  • Example : Butyl ((S)-5-oxopyrrolidine-2-carbonyl)-D-leucinate exhibits cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 36.2 µM), showing that ester groups in complex molecules modulate biological effects .

Data Table: Comparative Analysis of Carbamic Acid Esters

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) Key Applications/Properties Reference
Carbamic acid, butyl-, butyl ester C₉H₁₉NO₂ Not reported Not reported Biodegradation intermediate
Carbamic acid, butyl-, pentyl ester C₁₀H₂₁NO₂ 111 (4 Torr) 0.909 Higher hydrophobicity
Carbamic acid, methyl-, methyl ester C₃H₇NO₂ Not reported Not reported Physostigmine-like activity
tert-Butyl carbamate derivatives Varies Varies Varies Synthetic intermediates, protecting groups

Environmental and Biodegradation Roles

  • This compound is critical in the breakdown of polyurethane (PU) derivatives. The enzyme urethane hydrolase from R. equi TB-60 hydrolyzes aliphatic urethanes, releasing butyl carbamate as a byproduct .

Pharmacological Insights

  • Methyl and benzyl carbamates exhibit strong cholinesterase inhibition, while ethyl and phenyl analogs are weaker. This structure-activity relationship underscores the necessity of both carbamate and basic substituents for bioactivity .

Q & A

Q. What are the standard laboratory synthesis methods for Carbamic acid, butyl ester?

Carbamic acid, butyl ester can be synthesized via the reaction of urea with n-butanol under controlled conditions. A validated protocol involves refluxing urea and n-butanol in the presence of a catalyst (e.g., sulfuric acid) to facilitate esterification. Key parameters include maintaining anhydrous conditions and optimizing reaction time (typically 4–6 hours) to achieve yields of ~70–80% . Purification often involves fractional distillation or recrystallization from non-polar solvents.

Q. What analytical techniques are recommended for characterizing Carbamic acid, butyl ester?

  • Mass Spectrometry (MS): Electron ionization MS (EI-MS) provides fragmentation patterns for structural confirmation. NIST reference data (e.g., m/z peaks at 146 [M+]) are critical for validation .
  • Gas Chromatography-MS (GC-MS): Used for purity assessment and identification in complex matrices (e.g., plant extracts), with retention indices cross-referenced against libraries .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve ester carbonyl signals (~160–170 ppm) and butyl chain protons (δ 0.9–1.6 ppm) .

Q. What in vitro models assess the genotoxic potential of Carbamic acid, butyl ester?

The Salmonella/microsome Ames test (TA98, TA100 strains) and E. coli reverse mutation assays are standard. Studies show no mutagenicity in Ames tests (± metabolic activation), but weakly positive results in E. coli streptomycin reversion assays. In vivo DNA binding studies in mice detected transient hepatic DNA adducts, but no conclusive genotoxicity .

Q. How does Carbamic acid, butyl ester compare to its ethyl ester counterpart in carcinogenicity?

Unlike carbamic acid ethyl ester (urethane), which forms mutagenic vinyl epoxides, the butyl ester lacks analogous metabolic activation pathways. Rodent studies show no increased tumor incidence with butyl ester, even at high doses (500 mg/kg), whereas ethyl ester is classified as a human carcinogen .

Advanced Research Questions

Q. How can reaction parameters be optimized for high-purity synthesis of Carbamic acid, butyl ester?

Advanced optimization involves:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis removal.
  • Inert Atmosphere: Nitrogen purging minimizes oxidation byproducts .
  • Catalyst Screening: Heterogeneous catalysts (e.g., zeolites) improve yield (up to 90%) and reduce purification steps . Table 1: Reaction Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes esterification
n-Butanol:Molar Ratio3:1Reduces urea residue
Reaction Time5–6 hoursBalances conversion vs. degradation

Q. How do structural modifications in carbamate esters influence biological activity?

Substituent length and polarity dictate metabolic stability and target interactions:

  • Butyl vs. Ethyl Esters: Longer alkyl chains (butyl) reduce aqueous solubility but enhance lipid membrane permeability.
  • Functional Groups: Hydroxyl or sulfonyl groups (e.g., in propenyl esters) increase reactivity, enabling HDAC inhibition or enzyme targeting . Table 2: Comparative Biological Activity of Carbamates
CompoundBioactivityMetabolic Pathway
Butyl esterLow genotoxicityHepatic glucuronidation
Ethyl ester (urethane)CarcinogenicEpoxide formation
Propenyl esterHDAC inhibitionOxidative metabolism

Q. What computational approaches predict interactions of Carbamic acid esters with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities. For example, butyl ester derivatives show moderate binding to SARS-CoV-2 Mpro (ΔG = -7.2 kcal/mol) due to hydrophobic interactions with catalytic dyad residues . ADME predictions (SwissADME) highlight logP (~2.1) and moderate BBB permeability, guiding drug design.

Q. How can conflicting genotoxicity data for Carbamic acid, butyl ester be resolved?

Discrepancies in E. coli assays (weak positive vs. negative) require:

  • Replication: Standardized OECD TG 471-compliant protocols with ≥3 biological replicates.
  • Additional Endpoints: Comet assay (DNA strand breaks) and micronucleus tests in mammalian cells .
  • Metabolite Profiling: LC-MS/MS to detect reactive intermediates (e.g., N-hydroxy metabolites) linked to DNA adducts .

Methodological Notes

  • Toxicology Studies: Prioritize OECD guidelines for in vivo assays (e.g., OECD 451 for carcinogenicity).
  • Synthetic Protocols: Document reaction conditions rigorously to ensure reproducibility per BJOC standards .
  • Data Interpretation: Cross-validate spectral data with NIST libraries and controlled reference samples .

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